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Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336

This technical guide provides an in-depth overview of 4-Chloro-2-fluorophenylacetonitrile, a
key intermediate in the synthesis of targeted cancer therapeutics. The document is intended for
researchers, scientists, and professionals in the field of drug development and medicinal
chemistry.

Chemical Identity and Synonyms

4-Chloro-2-fluorophenylacetonitrile is a substituted aromatic nitrile with the chemical formula
CsHsCIFN. It is also known by several other names in scientific literature and commercial

catalogs.
Identifier Type Value
IUPAC Name 2-(4-Chloro-2-fluorophenyl)acetonitrile
CAS Number 75279-53-7[1][2]
Molecular Formula CsHsCIFN[1][2]
Molecular Weight 169.58 g/mol [1]

A comprehensive list of its synonyms is provided below to facilitate literature and database
searches.
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Synonym

(4-CHLORO-2-FLUORO-PHENYL)-ACETONITRILE[2]

(4-CHLORO-2-FLUOROPHENYL)ACETONITRILE[Z]

2-(2-FLUORO-4-CHLOROPHENYL)ACETONITRILE[2]

4-CHLORO-2-FLUOROBENZENEACETONITRILE[2]

BENZENEACETONITRILE, 4-CHLORO-2-FLUORO-[2]

4-Chloro-2-fluorobenzylcyanide[1]

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of 4-
Chloro-2-fluorophenylacetonitrile. This data is essential for its identification, purification, and
handling in a laboratory setting.

Property Value Source
Melting Point 37-41 °C [1]
Boiling Point 133 °C @ 15 mmHg [1]
Density (Predicted) 1.286 + 0.06 g/cm?3 [1]
LogP 2.34 at25°Cand pH 7 [1]

Note: Experimental spectroscopic data for 4-Chloro-2-fluorophenylacetonitrile is not readily
available in the public domain. The data for the closely related isomer, 2-chloro-4-
fluorophenylacetonitrile, is provided below for reference.

Reference Spectroscopic Data for 2-chloro-4-fluorophenylacetonitrile (CAS: 75279-56-0)
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Technique Data
Predicted *H NMR Not available
Predicted 3C NMR Not available

[M+H]*: 170.01674, [M+Na]*: 191.99868, [M-

Predicted Mass Spec.
H]~: 168.00218[3]

Predicted IR Not available

Role in Drug Development: An Intermediate for p53-
MDM2 Inhibitors

4-Chloro-2-fluorophenylacetonitrile is a crucial building block in the synthesis of the clinical-
stage drug candidate RG7388 (Idasanutlin). RG7388 is a potent and selective small-molecule
inhibitor of the p53-MDM2 protein-protein interaction.[4][5][6][7]

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by
inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many
cancers where p53 is not mutated, its function is often abrogated by the overexpression of its
negative regulator, Mouse double minute 2 homolog (MDM2). MDMZ2 is an E3 ubiquitin ligase
that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive
functions.

The interaction between p53 and MDM2 is a key regulatory node in the cell's response to
stress. Inhibition of this interaction is a promising therapeutic strategy to reactivate p53 in

cancer cells.
Caption: The p53-MDM2 signaling pathway and its inhibition by RG7388.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-2-
fluorophenylacetonitrile from a peer-reviewed publication is not readily available, a plausible
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synthesis can be adapted from the known procedures for structurally similar compounds, such
as the cyanation of substituted benzyl chlorides.

Adapted Synthesis of 4-Chloro-2-
fluorophenylacetonitrile

This protocol is adapted from the general procedure for the synthesis of benzyl cyanides from
benzyl chlorides.[8]

Reaction Scheme:

4-Chloro-2-fluorobenzyl chloride + NaCN — 4-Chloro-2-fluorophenylacetonitrile + NaCl
Materials:

e 4-Chloro-2-fluorobenzyl chloride

e Sodium cyanide (NaCN)

o Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

e Solvent (e.g., a mixture of water and an organic solvent like toluene or dichloromethane)
o Deionized water

e Brine solution (saturated NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

 In a well-ventilated fume hood, dissolve 4-Chloro-2-fluorobenzyl chloride in an organic
solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser.

» In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Sodium
cyanide is highly toxic. Handle with extreme care and appropriate personal protective
equipment.
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e Add the phase-transfer catalyst to the reaction flask.

¢ Slowly add the agueous sodium cyanide solution to the stirred solution of 4-Chloro-2-
fluorobenzyl chloride.

e Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction
progress by thin-layer chromatography (TLC) or gas chromatography (GC).

e Upon completion, cool the reaction mixture to room temperature.

o Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
o Extract the aqueous layer with the organic solvent.

o Combine the organic layers and wash with deionized water, followed by a brine solution.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization to yield pure 4-Chloro-2-fluorophenylacetonitrile.

General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 4-Chloro-2-
fluorophenylacetonitrile.

Conclusion

4-Chloro-2-fluorophenylacetonitrile is a valuable intermediate in medicinal chemistry,
particularly for the synthesis of novel anticancer agents targeting the p53-MDM2 pathway. This
guide provides a summary of its chemical identity, physicochemical properties, and its role in
drug development. The provided adapted synthesis protocol and workflow offer a practical

starting point for its laboratory preparation. Further research into its properties and applications

Is warranted to fully explore its potential in the development of new therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-2-
fluorophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104336#synonyms-for-4-chloro-2-
fluorophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b104336?utm_src=pdf-custom-synthesis
https://chemdad.com/index.php?c=article&id=8772
https://www.drugfuture.com/gsrs/substance/xx6qfr93jr
https://pubchemlite.lcsb.uni.lu/e/compound/2725063
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027661/
https://pubs.acs.org/doi/10.1021/jm400487c
https://www.researchgate.net/publication/243964364_Discovery_of_RG7388_a_Potent_and_Selective_p53-MDM2_Inhibitor_in_Clinical_Development
https://www.semanticscholar.org/paper/Discovery-of-RG7388%2C-a-potent-and-selective-in-Ding-Zhang/e90903fa8afa190d94a5edb5e194e9808ca2ac07
https://www.semanticscholar.org/paper/Discovery-of-RG7388%2C-a-potent-and-selective-in-Ding-Zhang/e90903fa8afa190d94a5edb5e194e9808ca2ac07
http://www.orgsyn.org/demo.aspx?prep=CV1P0107
https://www.benchchem.com/product/b104336#synonyms-for-4-chloro-2-fluorophenylacetonitrile
https://www.benchchem.com/product/b104336#synonyms-for-4-chloro-2-fluorophenylacetonitrile
https://www.benchchem.com/product/b104336#synonyms-for-4-chloro-2-fluorophenylacetonitrile
https://www.benchchem.com/product/b104336#synonyms-for-4-chloro-2-fluorophenylacetonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104336?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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